molecular formula C10H7N B3047984 3-(4-Methylphenyl)prop-2-ynenitrile CAS No. 151589-34-3

3-(4-Methylphenyl)prop-2-ynenitrile

Cat. No.: B3047984
CAS No.: 151589-34-3
M. Wt: 141.17 g/mol
InChI Key: HWKYFBPVNPVQRL-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)prop-2-ynenitrile is an organic compound with the molecular formula C10H7N. It is also known as 3-(p-tolyl)propiolonitrile. This compound is characterized by the presence of a nitrile group attached to a propynyl chain, which is further connected to a methyl-substituted phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)prop-2-ynenitrile typically involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrile group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium cyanide (NaCN) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

3-(4-Methylphenyl)prop-2-ynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)prop-2-ynenitrile involves its interaction with various molecular targets, primarily through its nitrile group. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    3-Phenylprop-2-ynenitrile: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.

    3-(4-Chlorophenyl)prop-2-ynenitrile: Contains a chlorine substituent instead of a methyl group, which can significantly alter its chemical behavior.

    3-(4-Methoxyphenyl)prop-2-ynenitrile: The presence of a methoxy group instead of a methyl group affects its electronic properties and reactivity.

Uniqueness: 3-(4-Methylphenyl)prop-2-ynenitrile is unique due to the presence of the methyl group on the phenyl ring, which influences its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

3-(4-methylphenyl)prop-2-ynenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKYFBPVNPVQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593725
Record name 3-(4-Methylphenyl)prop-2-ynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151589-34-3
Record name 3-(4-Methylphenyl)prop-2-ynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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